molecular formula C12H10F3NO2 B13327091 4-(2-Oxopyrrolidin-1-YL)-2-(trifluoromethyl)benzaldehyde

4-(2-Oxopyrrolidin-1-YL)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B13327091
M. Wt: 257.21 g/mol
InChI Key: HEWCYEIDBHQXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxopyrrolidin-1-YL)-2-(trifluoromethyl)benzaldehyde is a chemical compound that features a pyrrolidinone ring attached to a benzaldehyde moiety with a trifluoromethyl group

Preparation Methods

The synthesis of 4-(2-Oxopyrrolidin-1-YL)-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable pyrrolidinone derivative under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(2-Oxopyrrolidin-1-YL)-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Oxopyrrolidin-1-YL)-2-(trifluoromethyl)benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-Oxopyrrolidin-1-YL)-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidinone ring and the trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-Oxopyrrolidin-1-YL)-2-(trifluoromethyl)benzaldehyde can be compared with similar compounds such as:

    4-(2-Oxopyrrolidin-1-YL)benzaldehyde: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    2-(Trifluoromethyl)benzaldehyde: Lacks the pyrrolidinone ring, which may influence its binding properties and biological activity. The uniqueness of this compound lies in the combination of the pyrrolidinone ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)10-6-9(4-3-8(10)7-17)16-5-1-2-11(16)18/h3-4,6-7H,1-2,5H2

InChI Key

HEWCYEIDBHQXJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

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